molecular formula C7H17NO2 B2454128 (2-Methoxyethyl)(3-methoxypropyl)amine CAS No. 171274-03-6

(2-Methoxyethyl)(3-methoxypropyl)amine

Cat. No.: B2454128
CAS No.: 171274-03-6
M. Wt: 147.218
InChI Key: ZFEPKWBVAZOERZ-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(3-methoxypropyl)amine is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of two methoxy groups attached to ethyl and propyl chains, respectively, which are connected through an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(3-methoxypropyl)amine typically involves the reaction of 2-methoxyethylamine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

CH3OCH2CH2NH2+CH3OCH2CH2CH2NH2This compound\text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{this compound} CH3​OCH2​CH2​NH2​+CH3​OCH2​CH2​CH2​NH2​→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)(3-methoxypropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

(2-Methoxyethyl)(3-methoxypropyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, in biochemical studies, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

    2-Methoxyethylamine: A related compound with a similar structure but lacking the propyl chain.

    3-Methoxypropylamine: Another related compound with a similar structure but lacking the ethyl chain.

Comparison:

Properties

IUPAC Name

3-methoxy-N-(2-methoxyethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEPKWBVAZOERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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